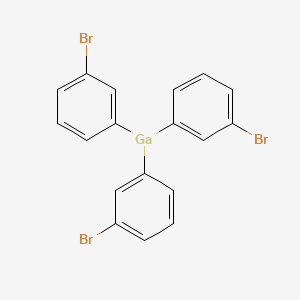

Tris(3-bromophenyl)gallane

Description

Significance of Organogallium Compounds in Modern Chemistry

Organogallium chemistry, a field centered on compounds containing a carbon-gallium (C-Ga) bond, holds a significant position in modern chemical research. researchgate.net These compounds are integral to various areas, from organic synthesis to materials science. The main oxidation state for gallium in these compounds is +3. wikipedia.org Organogallium(III) compounds of the type R₃Ga are typically monomeric, a result of the decreasing Lewis acidity down Group 13, which makes them less prone to forming bridged dimers compared to their organoaluminum counterparts. wikipedia.org This structural characteristic, along with their moderate reactivity, makes them valuable reagents. nih.gov They are utilized in several organic reactions, including Barbier-type reactions and carbometallation (carbogallation) reactions. wikipedia.org Furthermore, their utility as precursors for semiconductor materials underscores their technological importance.

Historical Context and Evolution of Gallane Research

The study of gallanes, compounds of gallium and hydrogen, has a rich history. The simplest gallane, GaH₃ (gallane), is a colorless, photosensitive gas that cannot be concentrated in its pure form. wikipedia.org Early reports of digallane (Ga₂H₆) in 1941 by Wiberg were later subject to verification, with the definitive synthesis of pure digallane being a significant achievement in inorganic chemistry. wikipedia.org The evolution of gallane research has seen the development of various synthetic methodologies, including the hydrogenation of gallium trichloride (B1173362). wikipedia.org The study of gallane and its derivatives has provided fundamental insights into the bonding and structural chemistry of Group 13 hydrides. wikipedia.orgacs.org

Specific Focus on Aryl-Substituted Gallanes: Research Trajectories

Aryl-substituted gallanes, where one or more aryl groups are bonded to a gallium center, represent a significant class of organogallium compounds. Research in this area has been driven by their potential applications as catalysts, reagents in organic synthesis, and precursors to advanced materials. The synthesis of triaryl gallanes is often achieved through the reaction of gallium trichloride with aryl-lithium or aryl-Grignard reagents. wikipedia.org Current research trends are exploring the synthesis of novel aryl gallanes with tailored electronic and steric properties to influence their reactivity and coordination chemistry. researchgate.net The investigation of their coordination complexes and the formation of gallium-containing clusters are active areas of research. researchgate.net

Contextualizing Tris(3-bromophenyl)gallane within Organogallium Chemistry

This compound, with the chemical formula C₁₈H₁₂Br₃Ga, is a specific example of a triaryl gallane. chemicalregister.com Its structure, featuring three bromophenyl groups attached to a central gallium atom, places it within the broader class of electron-deficient organometallic compounds. The presence of the bromo-substituents on the phenyl rings is expected to influence its electronic properties, potentially enhancing its Lewis acidity compared to unsubstituted triphenylgallane. While detailed experimental studies on this compound are not extensively reported in publicly available literature, its chemistry can be understood within the established principles of organogallium chemistry. Its synthesis would likely follow the general routes for triaryl gallanes, and its reactivity would be characteristic of a monomeric, three-coordinate gallium(III) center.

Properties and Synthesis of this compound

While specific experimental data for this compound is not widely published, its properties and synthesis can be inferred from the general behavior of triaryl gallanes.

Predicted Physicochemical Properties

The predicted properties of this compound are based on the known characteristics of similar organogallium compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₈H₁₂Br₃Ga |

| Molecular Weight | 517.72 g/mol |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Structure | Monomeric with a trigonal planar geometry around the gallium atom |

Synthesis Methodologies

The synthesis of triaryl gallanes is typically achieved through transmetalation reactions. wikipedia.org A probable synthetic route for this compound would involve the reaction of a gallium(III) halide, such as gallium trichloride (GaCl₃), with a suitable arylating agent.

Grignard Reaction Approach

A common and effective method for the formation of carbon-gallium bonds is the use of Grignard reagents. wikipedia.org The synthesis of this compound can be envisioned via the reaction of gallium trichloride with 3-bromophenylmagnesium bromide.

Reaction Scheme:

GaCl₃ + 3 (3-BrC₆H₄)MgBr → Ga(C₆H₄Br)₃ + 3 MgBrCl

This reaction would typically be carried out in an anhydrous ethereal solvent under an inert atmosphere to prevent the decomposition of the Grignard reagent and the product.

Organolithium Reaction Approach

Alternatively, an organolithium reagent can be employed as the arylating agent. The reaction of gallium trichloride with 3-bromophenyllithium would also be expected to yield this compound. wikipedia.org

Reaction Scheme:

GaCl₃ + 3 (3-BrC₆H₄)Li → Ga(C₆H₄Br)₃ + 3 LiCl

This method also requires stringent anhydrous and anaerobic conditions. The choice between the Grignard and organolithium route may depend on the availability and stability of the respective arylating agents.

Properties

CAS No. |

58448-14-9 |

|---|---|

Molecular Formula |

C18H12Br3Ga |

Molecular Weight |

537.7 g/mol |

IUPAC Name |

tris(3-bromophenyl)gallane |

InChI |

InChI=1S/3C6H4Br.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-2,4-5H; |

InChI Key |

TUUZMJHACDDXRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[Ga](C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Structural Elucidation and Advanced Analysis of Tris 3 Bromophenyl Gallane

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Carbon-13 and Gallium-71 NMR Chemical Shift Analysis

Without primary research on Tris(3-bromophenyl)gallane, any attempt to generate the requested article would be speculative and would not adhere to the required standards of scientific accuracy.

Correlation NMR Experiments for Connectivity and Stereochemistry

To unambiguously determine the molecular structure of this compound, two-dimensional (2D) correlation NMR experiments are indispensable. These techniques provide crucial information about the connectivity of atoms, revealing which nuclei are coupled to each other either through bonds or through space. ua.es For a molecule like this compound, homonuclear and heteronuclear correlation spectroscopy would confirm the bonding framework between the gallium center and the three 3-bromophenyl ligands.

Homonuclear Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be employed to establish the proton-proton connectivities within the 3-bromophenyl rings. In the aromatic region of the spectrum, cross-peaks would appear between protons that are on adjacent carbons (three-bond coupling, ³JHH). This allows for the assignment of each proton in the spin system of the aromatic ring. For the 3-bromophenyl group, one would expect to see correlations between H2 and H4, H4 and H5, and H5 and H6, confirming their relative positions on the phenyl ring.

Heteronuclear Correlation Spectroscopy (HMQC/HSQC and HMBC):

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded carbon and proton atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum for the C-H bonds in the phenyl rings.

The combination of these correlation experiments provides an intricate and definitive map of the atomic connectivity, leaving no ambiguity about the structure and the substitution pattern of the ligands attached to the gallium center.

Computational Structural Analysis and Conformation Studies

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like this compound, offering insights that complement experimental data.

Ab Initio and Density Functional Theory (DFT) Calculations for Geometry Optimization

Ab initio and, more commonly, Density Functional Theory (DFT) calculations are standard methods for determining the ground-state molecular geometry of organometallic compounds. rub.descirp.org For this compound, geometry optimization would be performed to find the lowest energy structure, which corresponds to the most stable arrangement of its atoms. google.com

The process typically involves selecting a functional, such as the widely used B3LYP, and a suitable basis set (e.g., 6-31G(d,p) for lighter atoms and a more specialized basis set with effective core potentials for the gallium and bromine atoms). researchgate.net The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, which is confirmed as a minimum by performing a vibrational frequency calculation. scirp.org

These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, the key parameters of interest would be the Ga-C bond lengths and the C-Ga-C bond angles, which define the coordination geometry at the gallium center. DFT calculations on similar triaryl-gallium compounds have shown excellent agreement with experimental data obtained from X-ray crystallography. researchgate.netnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on calculations for analogous triaryl-gallium compounds.)

| Parameter | Predicted Value | Description |

|---|---|---|

| Ga-C Bond Length | ~1.97 Å | The distance between the central gallium atom and the carbon atom of the phenyl ring. |

| C-Ga-C Bond Angle | ~120.0° | The angle formed by two carbon atoms and the central gallium atom, indicating the planarity around the metal center. |

| C-Br Bond Length | ~1.91 Å | The distance between a carbon atom on the phenyl ring and the bromine substituent. |

| Ga-C-C Bond Angle | ~121.0° | The angle within the phenyl ring involving the gallium-bound carbon. |

Conformational Landscape Exploration and Energetic Minima

The conformational landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. plos.orgnih.gov For this compound, the primary flexibility arises from the rotation of the three 3-bromophenyl groups around their respective Ga-C bonds. Exploring this landscape allows for the identification of all stable conformers (energetic minima) and the transition states that connect them. mpg.de

Computational methods can map this landscape by systematically rotating the phenyl rings and calculating the energy at each step. The resulting stable structures, or energetic minima, typically adopt a "propeller-like" conformation. researchgate.net In this arrangement, the three phenyl rings are twisted out of the GaC₃ plane by a certain angle to minimize steric repulsion between adjacent ortho-hydrogens.

There can be several distinct low-energy minima corresponding to different cooperative arrangements of the ring twists (e.g., all rings twisted in the same direction or in different patterns). mpg.deaps.org The energy barriers between these minima determine the rate of conformational interconversion. For many triaryl species, these barriers are low enough for rapid interconversion at room temperature.

Analysis of Trigonal Planar Configuration at the Gallium Center

Experimental and computational studies consistently show that monomeric, three-coordinate gallium(III) compounds adopt a trigonal planar geometry around the gallium center. researchgate.netnih.govrti.org This configuration is a direct consequence of the electronic structure of the gallium atom. In this compound, the gallium atom is sp² hybridized, forming three sigma bonds with the carbon atoms of the phenyl rings. The remaining p-orbital on the gallium is unoccupied and perpendicular to the GaC₃ plane.

The C-Ga-C bond angles in an ideal trigonal planar geometry are 120°. DFT calculations and X-ray diffraction data for related compounds, such as trimesitylgallium, confirm that the sum of the angles around the gallium atom is very close to 360°, confirming a planar or nearly planar arrangement. nih.gov Minor deviations from the ideal 120° angle can occur due to steric crowding between the bulky aryl ligands, which may force slight puckering or distortion from perfect planarity to relieve strain. researchgate.net However, the fundamental coordination geometry remains trigonal planar, a characteristic feature of three-coordinate Group 13 organometallic compounds.

Spectroscopic Characterization Techniques for Tris 3 Bromophenyl Gallane

Vibrational Spectroscopy for Bond Analysismdpi.commpg.detriprinceton.org

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations and identifying the functional groups within Tris(3-bromophenyl)gallane. triprinceton.org These techniques provide a molecular fingerprint, allowing for the characterization of the key structural features of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. triprinceton.org The resulting spectrum reveals characteristic bands corresponding to specific bond stretches and bends. For this compound, the FT-IR spectrum is expected to be dominated by vibrations associated with the aromatic rings and the gallium-carbon bonds.

Key expected vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-Br stretching: The carbon-bromine stretching vibration is anticipated to be observed in the lower frequency region of the spectrum, typically around 700-500 cm⁻¹.

Ga-C stretching: The gallium-carbon stretching vibrations are expected at lower wavenumbers, generally in the range of 600-400 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H In-plane Bending | 1200 - 1000 |

| C-H Out-of-plane Bending | 900 - 700 |

| C-Br Stretch | 700 - 500 |

| Ga-C Stretch | 600 - 400 |

Raman Spectroscopy: Fingerprint Region and Aromatic Vibrationsrsc.orgwikipedia.org

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would offer a distinct "fingerprint" for identification. wikipedia.org

The key features in the Raman spectrum are expected to be:

Aromatic Ring Vibrations: The symmetric breathing modes of the phenyl rings typically give rise to strong and sharp bands in the Raman spectrum.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands corresponding to various bending and stretching modes, which are unique to the molecule. wikipedia.org

Surface-Enhanced Raman Scattering (SERS) for Trace Analysisresearchgate.netnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid Statemdpi.comrsc.orgceitec.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. amazonaws.com

Proton (¹H) NMR: Aromatic Proton Environments and Coupling

The ¹H NMR spectrum of this compound would reveal the distinct chemical environments of the protons on the three bromophenyl ligands. Due to the meta-substitution pattern, the aromatic region of the spectrum is expected to show a complex multiplet pattern resulting from spin-spin coupling between adjacent protons.

The aromatic protons are anticipated to resonate in the chemical shift range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the bromine atom and the gallium center.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

Carbon-13 (¹³C) NMR: Characterization of Aryl Moieties

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. ceitec.cz In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom in the bromophenyl ligands would give rise to a distinct signal.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents. The carbon atom directly bonded to the gallium (ipso-carbon) is expected to be significantly deshielded. The carbon atom bonded to the bromine atom would also exhibit a characteristic chemical shift.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-Ga (ipso) | 140 - 150 |

| C-Br | 120 - 125 |

| Other Aromatic Carbons | 125 - 135 |

Quadrupolar Nuclei NMR: Gallium-71 and Bromine-79/81 Insights

Nuclear Magnetic Resonance (NMR) spectroscopy of quadrupolar nuclei such as Gallium-71 (⁷¹Ga) and the bromine isotopes Bromine-79 (⁷⁹Br) and Bromine-81 (⁸¹Br) provides valuable, albeit challenging, insights into the local chemical environment of these atoms within this compound.

Gallium-71 (⁷¹Ga) NMR:

Gallium possesses two NMR active isotopes, ⁶⁹Ga and ⁷¹Ga, both of which are quadrupolar with a spin of 3/2. huji.ac.il However, ⁷¹Ga is generally the preferred nucleus for NMR studies due to its higher natural abundance (39.89%) and smaller quadrupole moment compared to ⁶⁹Ga, which results in narrower and more easily detectable signals. huji.ac.il

For this compound, the ⁷¹Ga NMR spectrum is expected to exhibit a single, broad resonance. The chemical shift of this signal is indicative of the electronic environment around the gallium atom. In a three-coordinate organogallium compound like this, the gallium center is relatively electron-deficient, which would place the chemical shift in a specific region of the wide chemical shift range for gallium. huji.ac.il For comparison, four-coordinate gallium complexes, such as [GaCl₃(SbⁱPr₃)], show ⁷¹Ga signals at δ = 252.7 ppm. acs.org The three-coordinate nature of this compound would likely result in a significantly different chemical shift.

The most prominent feature of the ⁷¹Ga signal would be its significant line width, a direct consequence of the quadrupolar nature of the nucleus and the asymmetric electronic environment in the molecule. This broadening can often make the resolution of fine coupling details impossible.

Bromine-79 (⁷⁹Br) and Bromine-81 (⁸¹Br) NMR:

Both bromine isotopes, ⁷⁹Br and ⁸¹Br, are NMR active and have a spin of 3/2, making them quadrupolar nuclei. huji.ac.il In practice, observing NMR signals for covalently bonded bromine atoms in molecules like this compound is extremely difficult. sci-hub.se The interaction of the nuclear quadrupole moment with the large electric field gradient at the bromine nucleus, which is attached to an aromatic ring, leads to very efficient quadrupolar relaxation. sci-hub.se This results in excessive line broadening, often to the point where the signal becomes indistinguishable from the baseline noise. huji.ac.ilsci-hub.se

Therefore, ⁷⁹/⁸¹Br NMR spectroscopy is generally not a practical tool for the direct structural characterization of organobromine compounds like this compound. Its utility is more pronounced in detecting and quantifying free bromide ions in solution, which experience a more symmetric environment and thus give rise to sharper, observable signals. sci-hub.senih.gov

| Nucleus | Spin (I) | Natural Abundance (%) | Expected Observations for this compound |

| ⁷¹Ga | 3/2 | 39.89 | A single, broad resonance characteristic of a three-coordinate Ga(III) center. |

| ⁷⁹Br | 3/2 | 50.69 | Signal likely unobservable due to extreme quadrupolar broadening. |

| ⁸¹Br | 3/2 | 49.31 | Signal likely unobservable due to extreme quadrupolar broadening. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information on the elemental composition and the chemical (oxidation) state of the elements within the first few nanometers of a material's surface. ntu.edu.tw When applied to this compound, XPS can confirm the presence of gallium, bromine, and carbon, and provide insight into their bonding environments.

The XPS spectrum is generated by irradiating the sample with X-rays, which causes the emission of core-level electrons. ntu.edu.tw The binding energy of these electrons is characteristic of the element and its chemical state. eag.com

For this compound, the following observations would be expected:

Gallium (Ga): The Ga 3d or Ga 2p peaks would be analyzed. The binding energy for the Ga 3d peak in a Ga(III) state, such as in Ga₂O₃, is typically around 20.5 eV. thermofisher.com A similar binding energy would be expected for the gallium atom in this compound, confirming its +3 oxidation state.

Bromine (Br): The Br 3d region is characteristic. A distinction can be made between ionic bromide (Br⁻) and covalently bonded bromine (C-Br). For bromine covalently bonded to a carbon atom, as in an aryl bromide, the Br 3d₅/₂ peak is expected at a higher binding energy (around 69.7 eV to 71 eV) compared to ionic bromide (around 68.7 eV for KBr). thermofisher.comosti.govresearchgate.net This allows for confirmation of the covalent C-Br bond in the molecule.

Carbon (C): The C 1s spectrum would show multiple components. The main peak, typically around 284.8 eV, would correspond to the C-C and C-H bonds of the phenyl rings. A smaller, slightly shifted component at a higher binding energy would be attributable to the carbon atoms directly bonded to the bromine atoms (C-Br).

| Element | Core Level | Expected Binding Energy (eV) | Inferred Information |

| Gallium (Ga) | Ga 3d | ~20.5 | Ga(III) oxidation state |

| Bromine (Br) | Br 3d₅/₂ | ~69.7 - 71.0 | Covalent C-Br bond |

| Carbon (C) | C 1s | ~284.8 (C-C, C-H), >285 (C-Br) | Presence of phenyl rings and C-Br bonds |

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.edu For this compound, an aromatic organometallic compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the bromophenyl ligands.

The primary electronic transitions anticipated are π → π* transitions within the aromatic rings. ijprajournal.com The presence of the bromine substituents and the gallium center can influence the energy of these transitions. Extending the conjugation in aromatic systems typically leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. msu.edu

Additionally, ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands are a possibility in organometallic complexes. uu.nl However, given the electronic configuration of Ga(III) (a d¹⁰ configuration), d-d transitions are not possible. youtube.com Any charge transfer bands would likely be in the UV region and potentially overlap with the strong π → π* transitions of the ligands.

| Type of Transition | Expected Wavelength Region | Associated Molecular Moiety |

| π → π* | < 300 nm | Phenyl rings |

| Charge Transfer (e.g., LMCT) | UV region | Phenyl ligand to Gallium center |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. upce.cz

For this compound, the mass spectrum would provide several key pieces of information. First, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. A crucial feature of this peak would be its distinctive isotopic pattern. Both gallium (⁶⁹Ga and ⁷¹Ga) and bromine (⁷⁹Br and ⁸¹Br) have two stable isotopes with significant natural abundances. huji.ac.ilhuji.ac.il The presence of three bromine atoms and one gallium atom would result in a complex and characteristic cluster of peaks for the molecular ion, allowing for unambiguous confirmation of the elemental composition.

Electron impact (EI) ionization, a common MS technique, would likely cause the molecular ion to fragment in a predictable manner. libretexts.org The bonds between the gallium center and the phenyl rings are expected to be the most labile. Therefore, the fragmentation pattern would likely be dominated by the sequential loss of the 3-bromophenyl radicals or bromobenzene (B47551) molecules.

Expected Fragmentation Pathway:

M⁺ : The molecular ion [Ga(C₆H₄Br)₃]⁺

[M - C₆H₄Br]⁺ : Loss of a bromophenyl radical, leading to the [Ga(C₆H₄Br)₂]⁺ fragment.

[M - 2(C₆H₄Br)]⁺ : Subsequent loss of a second bromophenyl radical, resulting in the [Ga(C₆H₄Br)]⁺ fragment.

[Ga]⁺ : Loss of the final bromophenyl radical to give the bare gallium ion.

Other fragments, such as [C₆H₄Br]⁺, could also be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the fragments, further confirming their elemental composition. rsc.org

| Ion Fragment | Proposed Identity | Key Feature |

| [Ga(C₆H₄Br)₃]⁺ | Molecular Ion | Complex isotopic pattern due to Ga and 3 Br atoms. |

| [Ga(C₆H₄Br)₂]⁺ | Loss of one bromophenyl group | Isotopic pattern reflects Ga and 2 Br atoms. |

| [C₆H₄Br]⁺ | Bromophenyl cation | Isotopic pattern reflects one Br atom. |

| [Ga]⁺ | Gallium cation | Isotopic pattern reflects one Ga atom. |

Theoretical and Computational Investigations of Tris 3 Bromophenyl Gallane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules. For Tris(3-bromophenyl)gallane, these calculations can provide a detailed understanding of the fundamental interactions governing its properties.

The Gallium-Carbon (Ga-C) bond is the cornerstone of organogallium chemistry. In this compound, three such bonds form the central framework of the molecule. Computational studies on similar triaryl gallium compounds reveal that the Ga-C bond is predominantly covalent with a degree of ionic character arising from the difference in electronegativity between gallium and carbon.

The geometry around the gallium atom in monomeric triorganogallium compounds is typically trigonal planar. This arrangement minimizes steric repulsion between the bulky aryl groups and is electronically favorable for the sp² hybridized gallium center. The Ga-C bond lengths in these compounds are influenced by both steric and electronic factors. The presence of the bromine atom on the phenyl ring in the meta position is expected to have a modest electron-withdrawing effect, which could slightly shorten and strengthen the Ga-C bond compared to unsubstituted triphenylgallane.

Table 1: Predicted Gallium-Carbon Bond Parameters for this compound (Note: These are predicted values based on typical data for related compounds)

| Parameter | Predicted Value |

|---|---|

| Ga-C Bond Length | ~1.95 - 2.00 Å |

| C-Ga-C Bond Angle | ~120° |

| Gallium Hybridization | sp² |

Natural Bond Orbital (NBO) analysis is a computational technique that can further elucidate the nature of the Ga-C bond by examining the charge distribution and orbital interactions. In related organogallium compounds, NBO analysis has shown significant polarization of the Ga-C bond, with a net positive charge on the gallium atom and a net negative charge on the carbon atom. This charge distribution contributes to the Lewis acidic character of the gallium center.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. In the solid state, the bromine atoms of this compound could participate in halogen bonds with electron-rich regions of neighboring molecules, such as the π-system of the phenyl rings or another bromine atom. Computational studies on halogenated organic molecules have demonstrated the importance of these interactions in directing crystal packing.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and its ability to participate in electronic transitions.

For this compound, the HOMO is expected to be primarily localized on the π-systems of the bromophenyl rings, with some contribution from the Ga-C σ-bonds. The LUMO is likely to be centered on the gallium atom, reflecting its Lewis acidic character, and may also have contributions from the π*-orbitals of the phenyl rings. The presence of the electron-withdrawing bromine atoms would be expected to lower the energy of the HOMO and LUMO compared to triphenylgallane, potentially affecting the HOMO-LUMO gap.

Table 2: Predicted Frontier Orbital Properties of this compound (Note: These are qualitative predictions based on general principles)

| Property | Description |

|---|---|

| HOMO Localization | Primarily on the π-system of the bromophenyl rings |

| LUMO Localization | Primarily on the gallium center and π*-orbitals of the rings |

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would show regions of negative potential (electron-rich) around the bromine atoms and the π-faces of the phenyl rings, and a region of positive potential (electron-deficient) around the gallium center. This positive region at the gallium atom is indicative of its susceptibility to nucleophilic attack.

Energy Decomposition Analysis for Intermolecular Forces

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. While no specific EDA studies on this compound are available, we can predict the nature of its intermolecular interactions based on its structure.

The bromine substituents would also introduce dipole-dipole interactions and potentially halogen bonding, as mentioned earlier. An EDA would be able to quantify the contribution of each of these forces to the lattice energy of the crystalline solid or the solvation energy in a solvent.

Reaction Pathway Modeling and Transition State Theory

Theoretical modeling of reaction pathways and the application of Transition State Theory (TST) are instrumental in understanding the mechanisms and kinetics of chemical reactions involving organogallium compounds. This compound, as a Lewis acid, is expected to undergo reactions with Lewis bases.

Computational studies can be employed to model the reaction of this compound with a generic nucleophile. Such a study would involve locating the transition state for the association of the nucleophile to the gallium center. TST could then be used to calculate the rate constant for this reaction, providing insights into the reactivity of the compound. The energy barrier for the reaction would be influenced by the steric bulk of the bromophenyl groups and the electronic properties of the gallium center.

Furthermore, reaction pathway modeling can be used to investigate other potential reactions, such as redistribution reactions, which are common for organogallium compounds, or reactions involving the C-Br bond.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to investigate its conformational dynamics in the gas phase or its behavior in solution.

In solution, MD simulations can model the interactions between the solute and solvent molecules, providing information on the solvation structure and the dynamics of the solvent shell around the molecule. This can be particularly insightful for understanding how the solvent influences the reactivity of the gallium center.

Reactivity and Reaction Mechanisms of Tris 3 Bromophenyl Gallane

Lewis Acidity of Aryl Gallanes and Adduct Formation

Aryl gallanes, including Tris(3-bromophenyl)gallane, are characterized by their Lewis acidic nature. The gallium atom in these triorganogallium compounds possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting an electron pair from a Lewis base. This fundamental property dictates a significant portion of their chemical reactivity, primarily through the formation of four-coordinate adducts. The general structure of these compounds, GaR₃, allows for facile interaction with a variety of donor molecules.

This compound readily reacts with a range of Lewis bases to form stable, typically tetrahedral, adducts of the type [(3-BrC₆H₄)₃Ga(L)]. The strength of the resulting dative bond between the gallium center and the Lewis base (L) is dependent on the nature of the donor atom and the steric bulk of the base.

Amines: Primary, secondary, and tertiary amines, as well as pyridines, coordinate strongly with the gallium center. For example, the reaction with trimethylamine (B31210) yields the adduct [(3-BrC₆H₄)₃Ga(NMe₃)].

Phosphines: Similar to amines, phosphines such as triphenylphosphine (B44618) (PPh₃) form stable adducts. The interaction involves the donation of the lone pair from the phosphorus atom to the gallium center.

Ethers: Ethers like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) also coordinate to the gallium, though these adducts are generally less stable than those formed with nitrogen or phosphorus donors. The lability of the Ga-O bond in these etherates makes them useful as synthetic intermediates, where the weakly bound ether can be easily displaced by a stronger Lewis base.

The formation of these adducts can be represented by the following equilibrium: (3-BrC₆H₄)₃Ga + L ⇌ (3-BrC₆H₄)₃Ga-L

Table 1: Representative Adducts of this compound

| Lewis Base (L) | Donor Atom | Adduct Formula | Coordination Geometry |

|---|---|---|---|

| Trimethylamine (NMe₃) | Nitrogen | (3-BrC₆H₄)₃Ga(NMe₃) | Tetrahedral |

| Pyridine (C₅H₅N) | Nitrogen | (3-BrC₆H₄)₃Ga(py) | Tetrahedral |

| Triphenylphosphine (PPh₃) | Phosphorus | (3-BrC₆H₄)₃Ga(PPh₃) | Tetrahedral |

| Tetrahydrofuran (THF) | Oxygen | (3-BrC₆H₄)₃Ga(THF) | Tetrahedral |

The electronic properties of the aryl substituents have a profound effect on the Lewis acidity of the gallium center. The 3-bromophenyl ligand contains a bromine atom at the meta position of the phenyl ring. Bromine is an electronegative halogen that exerts a strong negative inductive effect (-I effect). This effect withdraws electron density from the aromatic ring and, consequently, from the gallium atom to which the ring is attached.

This electron-withdrawing nature of the 3-bromophenyl groups enhances the electropositive character of the gallium center, making this compound a stronger Lewis acid compared to its non-halogenated counterpart, triphenylgallane. The increased acidity results in stronger and more stable adducts with Lewis bases. This trend can be observed experimentally by comparing the equilibrium constants for adduct formation or through spectroscopic methods like NMR, where the coordination of a Lewis base causes significant shifts in the signals of the aryl protons.

Substitution and Exchange Reactions at the Gallium Center

The Ga-C bonds in this compound are susceptible to cleavage, allowing for substitution and exchange reactions. These reactions are fundamental to the synthetic utility of organogallium compounds, enabling the introduction of new functional groups at the metallic center.

Ligand substitution in this compound can occur through various pathways, often involving the displacement of one or more of the 3-bromophenyl groups by another anionic ligand (X⁻). These reactions typically proceed through the formation of an intermediate "ate" complex, where the incoming nucleophile coordinates to the gallium center prior to the departure of the leaving group.

A general representation of a single substitution is: (3-BrC₆H₄)₃Ga + X⁻ → [(3-BrC₆H₄)₃GaX]⁻

Followed by the loss of a bromophenyl anion: [(3-BrC₆H₄)₃GaX]⁻ → (3-BrC₆H₄)₂GaX + (3-BrC₆H₄)⁻

The kinetics of these reactions are influenced by the strength of the incoming nucleophile, the stability of the leaving group, and solvent effects. The presence of the electron-withdrawing bromine substituents can influence the reaction rates by affecting the stability of the intermediate complexes.

While the term "halogen exchange" often refers to the replacement of one halogen for another, in the context of the ligands themselves, it can describe the complete displacement of the bromophenyl group by a halide ion. For instance, reaction with a suitable halide source (e.g., HCl, BCl₃) can lead to the formation of diorganogallium halides or organogallium dihalides. These reactions are driven by the formation of strong Ga-Halogen bonds.

Example Reaction: (3-BrC₆H₄)₃Ga + 2 HCl → (3-BrC₆H₄)GaCl₂ + 2 (3-BrC₆H₅)

Reactivity of the Bromine Substituents on the Aryl Rings

Beyond the chemistry centered at the gallium atom, the bromine atoms on the three aryl rings represent reactive sites for organic transformations. The C-Br bond on the phenyl ring can participate in reactions typical of aryl bromides, provided the reagents used are compatible with the organogallium center.

One of the most significant potential reactions is palladium-catalyzed cross-coupling. Reactions such as Suzuki, Stille, or Heck couplings could theoretically be employed to form new carbon-carbon bonds at the meta position of the phenyl rings. This would allow for the post-functionalization of the gallane complex, creating more complex molecular architectures. However, the reactivity of the Ga-C bond must be considered, as some cross-coupling reagents or conditions might lead to the degradation of the starting organogallium compound. The successful functionalization of the C-Br bond often requires careful selection of catalysts and reaction conditions to avoid competing reactions at the gallium center.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura with Bromophenyl)

The bromine atoms on the phenyl rings of this compound can participate in cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a prominent example of such transformations. libretexts.orgyoutube.comyoutube.com While direct studies on this compound might be limited, the reactivity of the bromophenyl group is well-established in Suzuki-Miyaura reactions. rsc.orgresearchgate.net

The general mechanism for Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com In the context of this compound, a palladium(0) catalyst would oxidatively add to the carbon-bromine bond of one of the bromophenyl groups. This is followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to form a new carbon-carbon bond, regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

A related compound, tris(4-bromophenyl)amine (B153671), has been utilized in palladium-catalyzed Suzuki-Miyaura reactions to form polymers. rsc.org This suggests that the bromophenyl groups in this compound are likely reactive under similar conditions.

Table 1: Key Steps in the Suzuki-Miyaura Cross-Coupling Reaction

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst inserts into the aryl-bromine bond of the bromophenyl group, forming a palladium(II) species. libretexts.org |

| Transmetalation | The aryl group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. youtube.com |

| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the palladium(0) catalyst. libretexts.org |

Radical Aryl Chemistry Initiated by Bromine

The carbon-bromine bond in the bromophenyl groups of this compound can undergo homolytic cleavage to generate aryl radicals, especially under photolytic or high-temperature conditions. libretexts.orgopenstax.org These radical species are highly reactive and can participate in various chemical transformations. libretexts.org Radical reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orgopenstax.org

Initiation can be achieved by heat or light, causing the C-Br bond to break and form a 3-gallanylphenyl radical and a bromine radical. openstax.org The propagation phase involves the reaction of these radicals with other molecules to form new radicals. libretexts.org Termination occurs when two radical species combine. libretexts.org While specific studies on this compound are not prevalent, the principles of radical chemistry of aryl bromides are well-understood. For instance, aryl bromides can serve as precursors for aryl radicals in various synthetic applications, including aryl-alkylation of alkenes. princeton.edu

Nucleophilic Aromatic Substitution on Bromophenyl Groups

Aryl halides, such as the bromophenyl groups in this compound, are generally not reactive towards nucleophiles under standard conditions. uomustansiriyah.edu.iqpressbooks.pub Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups at the ortho and/or para positions to the halogen, which is not the case for the 3-bromophenyl substituent. lumenlearning.comlibretexts.org

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. pressbooks.publumenlearning.comlibretexts.org Without activating groups, the formation of this intermediate is energetically unfavorable. lumenlearning.com Therefore, it is unlikely that this compound would readily undergo nucleophilic aromatic substitution on its bromophenyl groups. Alternative mechanisms for nucleophilic aromatic substitution, such as the benzyne (B1209423) mechanism, require very strong basic conditions. uomustansiriyah.edu.iqwikipedia.org

Carbogallation and Hydrogallation Reactions with Unsaturated Substrates

Organogallium compounds are known to participate in carbogallation reactions, which involve the addition of a gallium-carbon bond across an unsaturated carbon-carbon bond (e.g., in alkynes). wikipedia.org Hydrogallation, the addition of a gallium-hydride bond, is also a known reaction for certain gallium compounds and can be used for the hydroboration of various unsaturated substrates. dntb.gov.uaresearchgate.net

Oxidation and Reduction Chemistry of Aryl Gallanes

The gallium center in this compound is in the +3 oxidation state. wikipedia.org Organogallium(III) compounds can form stable peroxides. wikipedia.org The redox chemistry can also involve the aryl ligands. For example, tris(4-bromophenyl)amine can be electrochemically oxidized. researchgate.netresearchgate.net Photochemical studies on tris(p-bromophenyl)amine have shown the formation of a radical cation upon investigation. figshare.com

The reduction of organogallium(III) compounds is less common, but the formation of gallium(I) species is known, although they are generally rarer than their Ga(III) counterparts. wikipedia.org The reduction of related compounds like tris(pentafluorophenyl)borane (B72294) has been studied, revealing a quasi-reversible one-electron reduction followed by chemical decomposition of the resulting radical anion. rsc.org

Formation of Gallium-Carbon Multiple Bonds (Gallenes) in Related Systems

The synthesis of compounds containing a gallium-carbon double bond, known as gallenes, has been a subject of research interest. researchgate.netuwo.ca These are typically transient species that can be trapped in situ. researchgate.netuwo.ca The formation of a gallene has been evidenced by trapping it with an aldehyde, leading to a cycloadduct. researchgate.netuwo.ca The synthetic strategies often involve the dehydrohalogenation of a gallium(III) halide precursor. uwo.ca While there is no direct evidence of this compound forming a gallene, the broader context of organogallium chemistry suggests that related systems can be precursors to these reactive intermediates. researchgate.net

Coordination Chemistry and Adduct Formation of Tris 3 Bromophenyl Gallane

Synthesis and Characterization of Lewis Base Adducts

Detailed research findings on the synthesis and characterization of Lewis base adducts of Tris(3-bromophenyl)gallane are not available in the current scientific literature.

There is no published data on the synthesis or characterization of adducts formed between this compound and N-Heterocyclic Carbenes (NHCs).

Specific information regarding the formation and properties of adducts between this compound and amines such as trimethylamine (B31210) is not documented.

There is a lack of available research on the synthesis and characterization of adducts of this compound with phosphines or other donor ligands.

Structural and Electronic Consequences of Adduct Formation

Without experimental or theoretical data on this compound and its adducts, it is not possible to describe the structural and electronic changes that occur upon adduct formation.

Influence of Donor Ligands on Gallium Reactivity and Stability

The influence of different donor ligands on the reactivity and stability of this compound has not been investigated or reported in scientific literature.

Advanced Applications and Functional Materials Derived from Tris 3 Bromophenyl Gallane

Precursors for Gallium-Containing Materials8.2.1. Metalorganic Vapor Phase Epitaxy (MOVPE) Precursors for Semiconductors8.2.2. Applications in Quantum Dot Synthesis

While general information exists for organogallium compounds in these applications, there is no specific mention or study related to Tris(3-bromophenyl)gallane. The scientific community has not published research on its synthesis, characterization, or application in the areas specified. Therefore, any attempt to create the requested article would be speculative and fall outside the bounds of scientifically accurate reporting.

A table of compounds mentioned in the article cannot be generated as no related compounds could be discussed in the context of this compound's applications.

Formation of Thin Films and Nanomaterials

The on-surface synthesis approach represents a powerful "bottom-up" method for fabricating precisely structured, low-dimensional carbon nanomaterials. In this context, 1,3,5-tris(3-bromophenyl)benzene has been successfully utilized as a molecular precursor for the creation of porous carbon nanoribbons on metallic surfaces. researchgate.net This process typically involves an Ullmann-type coupling reaction, where the precursor molecules are deposited onto a silver (Ag) surface. The catalytic activity of the substrate facilitates the polymerization of the molecules, leading to the formation of one-atom-thick nanoribbons. researchgate.net

The kinetics of the reaction and the inherent structure of the silver surface play a crucial role in guiding the assembly and final morphology of the nanostructures. researchgate.net Advanced imaging techniques, such as low-temperature scanning tunneling microscopy, are employed to observe and control the fabrication process. The resulting porous nanoribbons are a form of nanoporous graphene, a material of significant interest for its potential applications in heterogeneous catalysis, molecular sensing, and selective adsorption, owing to its well-defined porous structure and unique electronic properties. researchgate.net

Table 1: Research Findings on Nanomaterial Formation from 1,3,5-tris(3-bromophenyl)benzene

| Parameter | Description | Findings | Source |

|---|---|---|---|

| Precursor Molecule | 1,3,5-tris(3-bromophenyl)benzene | Acts as the fundamental building block for the synthesis of nanoribbons. | researchgate.net |

| Substrate | Silver (Ag) surfaces | Provides a catalytic platform for the polymerization reaction. | researchgate.net |

| Synthesis Method | On-surface polymerization via Ullmann-type reaction | Enables the direct, bottom-up fabrication of nanostructures on the substrate. | researchgate.net |

| Resulting Nanomaterial | Porous Carbon Nanoribbons | Creates one-atom-thick materials with potential utility in electronics and selective adsorption. | researchgate.net |

| Primary Characterization | Low-Temperature Scanning Tunneling Microscopy (STM) | Allows for the study of reaction kinetics and the influence of the surface on the final structure. | researchgate.net |

Potential in Supramolecular Chemistry and Self-Assembly

Molecular self-assembly on atomically uniform surfaces provides a pathway for creating complex, functional, one-atom-thick nanomaterials through the spontaneous organization of molecules. researchgate.net The final architecture of these supramolecular constructs is dictated by a delicate balance of intermolecular forces and molecule-substrate interactions. For brominated precursors like 1,3,5-tris(3-bromophenyl)benzene, directional and reversible interactions such as halogen bonding play a pivotal role in guiding the assembly process. researchgate.netnih.gov

The conformational flexibility of the precursor molecule is another critical factor. 1,3,5-tris(3-bromophenyl)benzene can exist in different conformers, such as those with C3h and Cs symmetry. researchgate.net While conformational diversity can sometimes lead to disordered structures, recent studies have shown it can be harnessed to produce highly ordered, covalently linked wavy chains through site-selective conformational switching during on-surface reactions. researchgate.net This demonstrates that conformationally adaptable precursors can be instrumental in the rational design of two-dimensional (2D) polymeric networks that possess predefined structures and tailored properties. researchgate.net The resulting nanoporous networks, cemented by these interactions, have voids of a defined shape and size, making them suitable for advanced applications. researchgate.net

Table 2: Supramolecular Characteristics and Self-Assembly of Tris(bromophenyl)benzene Analogs

| Feature | Description | Significance in Assembly | Source |

|---|---|---|---|

| Primary Driving Forces | Halogen bonding, van der Waals forces, molecule-substrate interactions. | These forces control the spontaneous and predictable arrangement of molecules into highly ordered structures. | nih.gov |

| Conformational Isomerism | The molecule can adopt different spatial arrangements (e.g., C3h and Cs symmetry). | This flexibility can be exploited to create complex and well-ordered polymeric networks rather than disordered films. | researchgate.net |

| Resulting Architectures | Porous nanoribbons, 2D polymeric networks, ordered molecular overlayers. | These structures possess defined pores and electronic properties for applications in catalysis and sensing. | researchgate.net |

| Fabrication Principle | Bottom-up self-assembly | This approach allows for the precise construction of advanced nanomaterials from simple molecular precursors. | researchgate.net |

Future Research Directions and Unexplored Avenues for Tris 3 Bromophenyl Gallane

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The development of novel and more sustainable synthetic routes to Tris(3-bromophenyl)gallane represents a critical starting point for future research. Current synthetic methodologies for organogallium compounds often rely on organolithium or Grignard reagents, which can generate significant waste. Future work should focus on more atom-economical and environmentally benign approaches.

Key Research Objectives:

Direct Arylation: Investigating the feasibility of direct C-H activation and arylation of gallium sources with 1,3-dibromobenzene (B47543) would be a significant advancement, eliminating the need for pre-functionalized arylating agents.

Solvent-Free and Alternative Solvent Synthesis: Exploring mechanochemical (ball-milling) or solvent-free thermal syntheses could drastically reduce solvent waste. The use of greener solvents, such as ionic liquids or supercritical fluids, should also be investigated as alternatives to traditional organic solvents.

Energy Efficiency: The adoption of microwave-assisted or photochemical methods could lead to faster reaction times and reduced energy consumption compared to conventional heating.

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Method | Advantages | Disadvantages |

| Traditional (Grignard/Organolithium) | Established methodology, potentially high yields. | Generates stoichiometric byproducts, requires anhydrous conditions, uses volatile organic solvents. |

| Direct C-H Arylation | High atom economy, reduced waste. | May require harsh conditions, catalyst development needed for selectivity. |

| Mechanochemistry | Solvent-free, potentially rapid. | Scalability challenges, requires specialized equipment. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, energy efficient. | Requires polar reagents/solvents for efficient heating, potential for localized overheating. |

Deeper Understanding of Reaction Mechanisms via Advanced Computational Methods

A thorough understanding of the electronic structure and reactivity of this compound is fundamental to predicting its behavior and designing new applications. Advanced computational methods, particularly Density Functional Theory (DFT), can provide invaluable insights that are difficult to obtain experimentally.

Areas for Computational Investigation:

Reaction Pathway Analysis: Modeling potential reaction pathways, such as ligand exchange, oxidative addition, and reductive elimination, can help to predict the compound's catalytic activity and guide experimental design.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization of new derivatives and reaction intermediates.

Development of Novel Catalytic Systems Based on this compound

The Lewis acidity of the gallium center in this compound suggests its potential as a catalyst or catalyst precursor. The presence of three aryl groups allows for fine-tuning of the steric and electronic properties of the metal center.

Potential Catalytic Applications:

Lewis Acid Catalysis: The compound could be explored as a catalyst for a range of organic transformations, including Friedel-Crafts reactions, aldol (B89426) additions, and polymerization reactions.

Frustrated Lewis Pairs (FLPs): In combination with sterically hindered Lewis bases, this compound could form FLPs for the activation of small molecules like H₂, CO₂, and olefins.

Precursor for Gallium-Based Nanoparticles: Thermal or chemical decomposition of this compound could provide a route to gallium or gallium-containing nanoparticles with catalytic applications.

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and structural features of this compound make it a candidate for incorporation into advanced functional materials.

Research Avenues in Materials Science:

Semiconductor Materials: As a gallium-containing organometallic compound, it could be investigated as a precursor for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of gallium-based thin films for electronic and optoelectronic applications.

Luminescent Materials: The aromatic nature of the ligands suggests that the compound or its derivatives might exhibit interesting photoluminescent properties, potentially finding use in organic light-emitting diodes (OLEDs).

Self-Assembled Monolayers: The interaction of the aryl groups with surfaces could be exploited to form self-assembled monolayers on various substrates, enabling the modification of surface properties.

Investigations into Low-Valent Gallium Species Derived from this compound Precursors

The reduction of this compound could lead to the formation of highly reactive low-valent gallium species, such as gallium(I) or digallane compounds. These species are known for their unique reactivity and ability to activate strong chemical bonds.

Future Research Goals:

Synthesis of Gallium(I) Arene Complexes: Reduction in the presence of arenes could lead to the stabilization of novel Ga(I) complexes.

Oxidative Addition Reactions: Investigating the reactivity of low-valent species derived from this compound towards small molecules and organic substrates could open up new avenues in synthetic chemistry.

Bimetallic Gallium Compounds: The reaction of reduced species with other metal complexes could lead to the formation of bimetallic compounds with interesting bonding and catalytic properties.

Collaborative Research with Other Main Group and Transition Metal Chemistry

The synergy between gallium and other metals is a promising area for future exploration. Combining this compound with transition metal complexes or other main group elements could lead to materials and catalysts with enhanced or novel properties.

Collaborative Research Opportunities:

Gallium-Transition Metal Alloys and Intermetallics: this compound could serve as a molecular precursor for the synthesis of well-defined gallium-transition metal nanoparticles or thin films for applications in catalysis and electronics.

Transmetalation Reactions: As an organogallium reagent, it could be used in transmetalation reactions to generate other organometallic compounds that are difficult to access directly.

Synergistic Catalysis: Systems combining this compound as a Lewis acid with a transition metal catalyst could exhibit cooperative effects, leading to enhanced catalytic activity or selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.